

L-693612 (Sezolamide): A Technical Guide to a Topical Carbonic Anhydrase Inhibitor

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Compound of Interest

Compound Name: L-693612

Cat. No.: B608426

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Introduction

L-693612, also known as Sezolamide and formerly designated as MK-417, is a potent, topically active carbonic anhydrase inhibitor that has been investigated for its potential in the management of glaucoma. By reversibly inhibiting carbonic anhydrase, a key enzyme in the ciliary processes of the eye, **L-693612** effectively reduces the rate of aqueous humor formation, thereby lowering intraocular pressure (IOP), a primary risk factor in the progression of glaucomatous optic neuropathy. This technical guide provides a comprehensive overview of the available scientific data on **L-693612**, including its mechanism of action, quantitative inhibitory data, experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

The primary mechanism of action of **L-693612** is the inhibition of carbonic anhydrase. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to carbonic acid, which subsequently dissociates into bicarbonate and hydrogen ions. In the ciliary epithelium, the production of bicarbonate is a critical step in the secretion of aqueous humor. By inhibiting this enzyme, **L-693612** reduces the availability of bicarbonate ions, leading to a decrease in fluid transport and a subsequent reduction in aqueous humor production. This ultimately results in a lowering of intraocular pressure.

Quantitative Data: Carbonic Anhydrase Inhibition

While specific K_i or IC_{50} values for **L-693612** against a wide range of carbonic anhydrase isoforms are not readily available in the public domain, its potent inhibitory activity has been demonstrated in comparative studies.

Compound	Inhibitory Activity (Metric)	Reference Isoform(s)	Notes
L-693612 (Sezolamide)	K_i : 12.0 nM	Not Specified	(Rac)-Sezolamide (MK-927 free base) has shown potent carbonic anhydrase inhibition.

*Data on specific isoforms and the exact experimental conditions for the K_i value are limited in the reviewed literature.

Clinical Efficacy in Intraocular Pressure Reduction

Clinical studies have demonstrated the efficacy of **L-693612** (Sezolamide) in lowering intraocular pressure in patients with primary open-angle glaucoma or ocular hypertension.

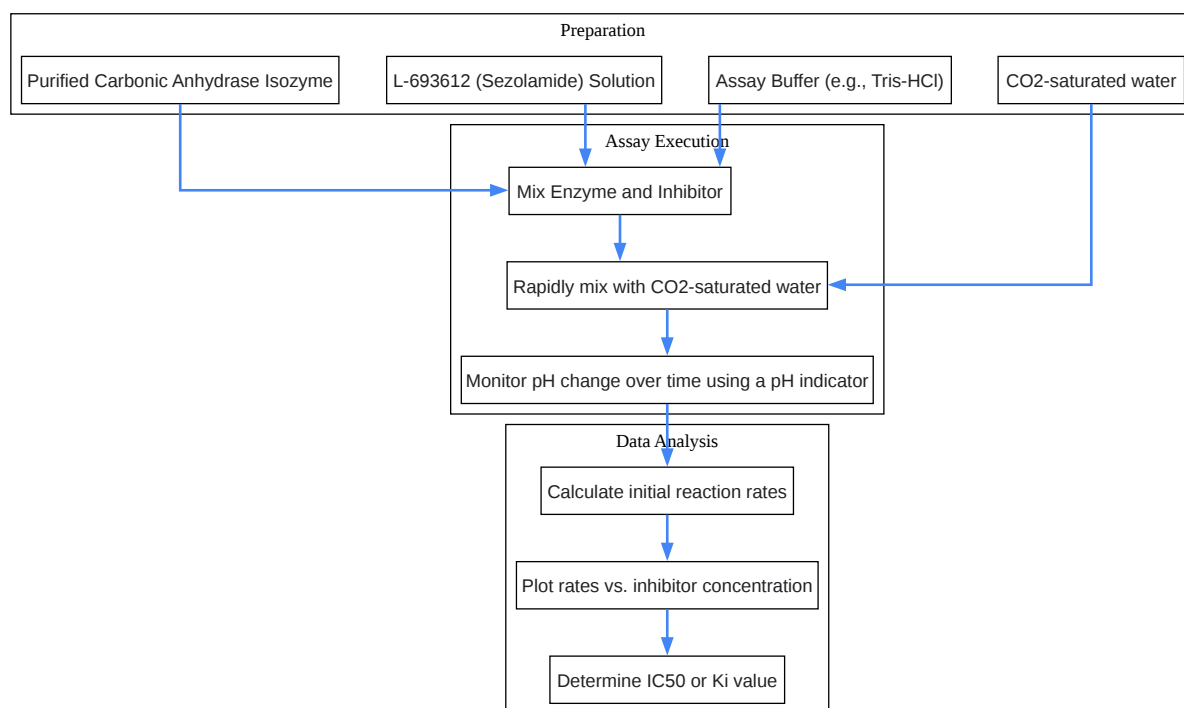
Compound/ Concentration	Mean IOP Reduction (%)	Study Population	Duration	Comparator	Reference
Sezolamide (MK-417)	22.5% (peak)	Patients with primary open- angle glaucoma or ocular hypertension	4 days	MK-507 (Dorzolamide)	[1]
1% MK-417 (Sezolamide)	Significant decrease (exact % not specified)	Healthy normal volunteers	Single dose	Placebo, MK- 927	[2] [3]
1.8% MK-417 (Sezolamide)	Significant decrease (exact % not specified)	Healthy normal volunteers	Single dose	Placebo, MK- 927	[2] [3]
1.8% Sezolamide (MK-417)	Further mean decrease of ~4 mmHg (~15%)	Patients with primary open- angle glaucoma or ocular hypertension on Timolol therapy	15 days	Timolol + Placebo	[4]

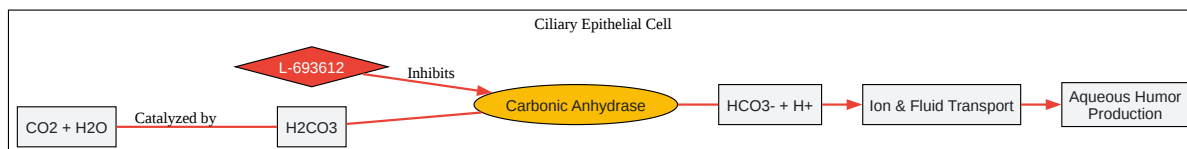
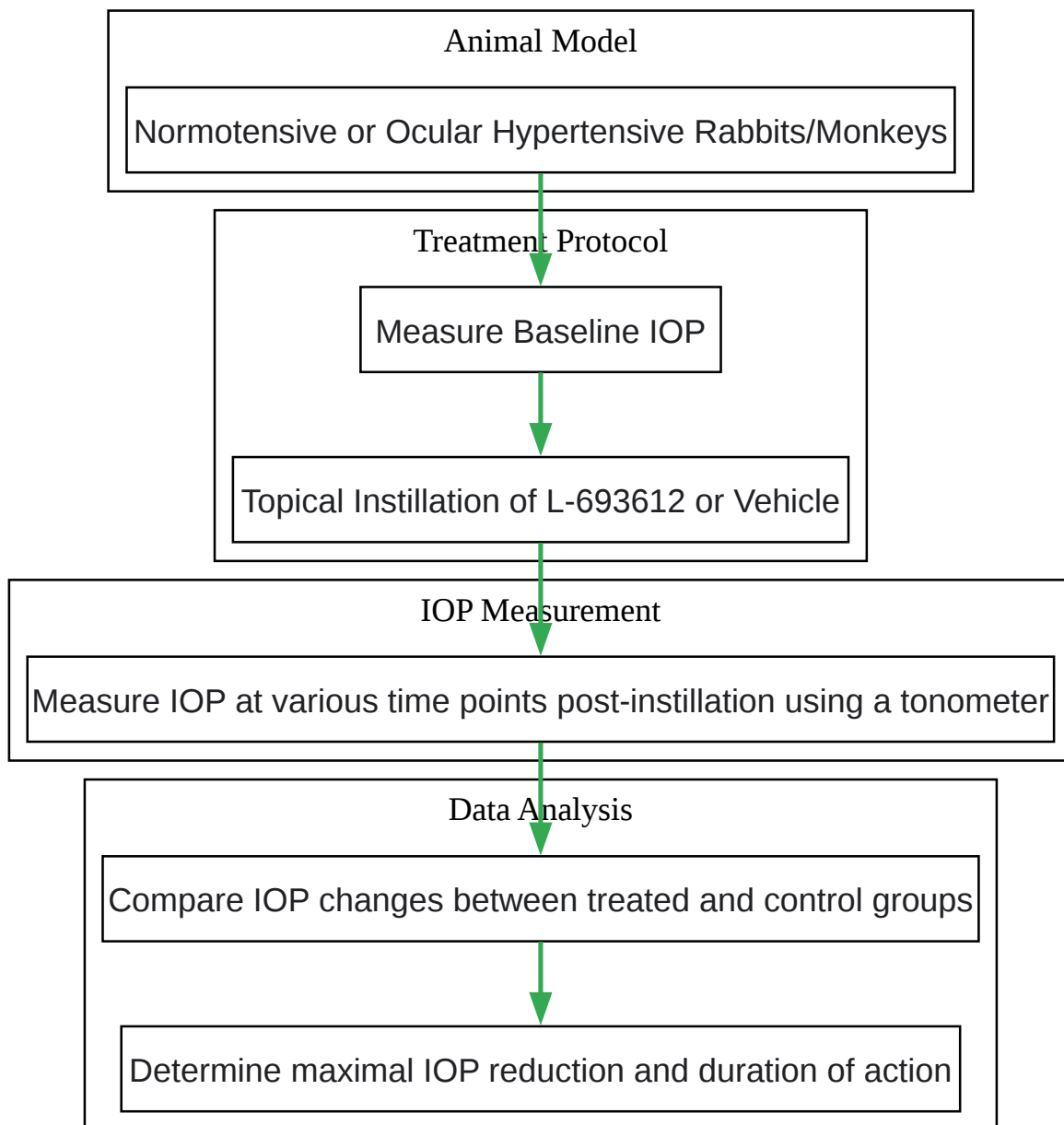
Experimental Protocols

Detailed experimental protocols for the evaluation of **L-693612** are not extensively published. However, based on standard methodologies for assessing carbonic anhydrase inhibitors, the following outlines the likely experimental workflows.

In Vitro Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory potency of a compound against carbonic anhydrase is a stopped-flow spectrophotometric assay.





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